molecular formula C14H26BrNO2 B6186596 tert-butyl N-methyl-N-{[(1r,4r)-4-(bromomethyl)cyclohexyl]methyl}carbamate, trans CAS No. 2639411-61-1

tert-butyl N-methyl-N-{[(1r,4r)-4-(bromomethyl)cyclohexyl]methyl}carbamate, trans

Cat. No.: B6186596
CAS No.: 2639411-61-1
M. Wt: 320.3
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Description

Tert-butyl N-methyl-N-{[(1r,4r)-4-(bromomethyl)cyclohexyl]methyl}carbamate, trans: is a complex organic compound characterized by its unique structural features. This compound is part of a broader class of carbamates, which are esters of carbamic acid and are widely used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-methyl-N-{[(1r,4r)-4-(bromomethyl)cyclohexyl]methyl}carbamate, trans typically involves multiple steps, starting with the preparation of the cyclohexyl core The cyclohexyl ring is first bromomethylated to introduce the bromomethyl group at the 4-position

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be closely monitored to control temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The carbamate group can be reduced to form an amine.

  • Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Bromomethylcyclohexyl carboxylic acid derivatives.

  • Reduction: N-methyl-N-tert-butyl cyclohexylamine.

  • Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its structural features make it a valuable building block for the construction of diverse chemical entities.

Biology: In biological research, tert-butyl N-methyl-N-{[(1r,4r)-4-(bromomethyl)cyclohexyl]methyl}carbamate, trans can be used to study enzyme-substrate interactions and to develop enzyme inhibitors.

Medicine: In the pharmaceutical industry, this compound may be explored for its potential therapeutic properties. Its ability to undergo various chemical transformations makes it a candidate for drug development.

Industry: In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which tert-butyl N-methyl-N-{[(1r,4r)-4-(bromomethyl)cyclohexyl]methyl}carbamate, trans exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl N-methyl-N-{[(1r,4r)-4-(chloromethyl)cyclohexyl]methyl}carbamate

  • Tert-butyl N-methyl-N-{[(1r,4r)-4-(iodomethyl)cyclohexyl]methyl}carbamate

  • Tert-butyl N-methyl-N-{[(1r,4r)-4-(fluoromethyl)cyclohexyl]methyl}carbamate

Uniqueness: The uniqueness of tert-butyl N-methyl-N-{[(1r,4r)-4-(bromomethyl)cyclohexyl]methyl}carbamate, trans lies in its bromomethyl group, which offers distinct reactivity compared to other halogenated analogs. This allows for specific chemical transformations that are not possible with other similar compounds.

Properties

CAS No.

2639411-61-1

Molecular Formula

C14H26BrNO2

Molecular Weight

320.3

Purity

95

Origin of Product

United States

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